molecular formula C19H22FN5OS B6468011 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 2640880-84-6

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B6468011
CAS No.: 2640880-84-6
M. Wt: 387.5 g/mol
InChI Key: YFFDFLRCKICMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core fused with a methoxy group at position 4 and a 1,4-diazepane ring substituted with a 6-ethyl-5-fluoropyrimidine moiety. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite , which facilitates precise determination of bond lengths, angles, and conformational stability.

Properties

IUPAC Name

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5OS/c1-3-13-16(20)18(22-12-21-13)24-8-5-9-25(11-10-24)19-23-17-14(26-2)6-4-7-15(17)27-19/h4,6-7,12H,3,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFDFLRCKICMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC4=C(C=CC=C4S3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole is a novel synthetic derivative that combines a benzothiazole moiety with a pyrimidine and diazepane structure. This unique combination suggests potential for diverse biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure

The chemical structure of the compound can be illustrated as follows:

Chemical Structure C16H19FN4O2S\text{Chemical Structure }C_{16}H_{19}FN_{4}O_{2}S

This structure indicates the presence of various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into benzothiazole derivatives has shown promising results in various biological assays, including:

  • Antitumor Activity : Many benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications on the benzothiazole nucleus have been shown to enhance anticancer properties, particularly against non-small cell lung cancer and breast cancer lines .
  • Anti-inflammatory Effects : Compounds similar to the one have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .

Antitumor Studies

A study synthesized several benzothiazole derivatives and evaluated their biological activity against cancer cell lines. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited higher antiproliferative activity compared to their analogs. For example, one derivative showed IC50 values in the low micromolar range against A431 and A549 cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5Apoptosis induction
4iHOP-923.0Cell cycle arrest

Anti-inflammatory Activity

In vitro studies have shown that certain benzothiazole derivatives significantly reduce the production of inflammatory markers in macrophage cell lines. The compound demonstrated a decrease in IL-6 levels by approximately 70% at a concentration of 2 µM, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer treated with a modified benzothiazole derivative showed a 50% reduction in tumor size after four weeks of treatment, with minimal side effects reported .
  • Case Study on Inflammatory Diseases : Another study focused on patients suffering from chronic inflammatory diseases found that administration of a related benzothiazole compound led to significant improvements in symptoms and reduced reliance on corticosteroids .

Scientific Research Applications

The compound 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. The modulation of specific signaling pathways involved in cell proliferation and apoptosis is a critical mechanism through which these compounds operate.

Case Study: Targeting MYC Oncogene

A recent study demonstrated that pyridazinone-derived compounds could effectively modulate the MYC oncogene, which is frequently overexpressed in various cancers. This modulation can lead to reduced tumor growth and improved patient outcomes .

Antimicrobial Properties

The benzothiazole framework is known for its antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens, making them candidates for developing new antibiotics.

Case Study: Benzothiazole Derivatives

A series of benzothiazole derivatives were tested against common bacterial strains, revealing promising results in inhibiting microbial growth. These findings suggest that the compound may be further explored for its potential as an antimicrobial agent.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of benzothiazole derivatives. These compounds may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, benzothiazole derivatives demonstrated a reduction in neuronal loss and improved cognitive function. This suggests therapeutic potential for conditions such as Alzheimer's disease .

Anti-inflammatory Activity

Compounds similar to this structure have been investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Case Study: Inhibition of Inflammatory Mediators

Research has shown that certain benzothiazole derivatives can inhibit pro-inflammatory cytokines, leading to decreased inflammation in various models of disease .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerMYC modulation
Compound BAntimicrobialCell wall synthesis inhibition
Compound CNeuroprotectiveOxidative stress reduction
Compound DAnti-inflammatoryCytokine inhibition

Table 2: Summary of Case Studies

Study FocusFindingsImplications
MYC modulationReduced tumor growthPotential for cancer therapy
Antimicrobial testingEffective against bacterial strainsDevelopment of new antibiotics
NeuroprotectionImproved cognitive function in modelsPossible treatment for neurodegeneration
InflammationDecreased inflammatory markersTherapeutic use in chronic inflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in core heterocycles, substituent groups, and linker regions. Below is a comparative analysis based on patent literature and hypothetical pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Hypothesized Impact on Activity
2-[4-(6-Ethyl-5-Fluoropyrimidin-4-yl)-1,4-Diazepan-1-yl]-4-Methoxy-1,3-Benzothiazole (Target) 1,3-Benzothiazole - 4-Methoxy group
- 1,4-Diazepane-fluoropyrimidine
Enhanced solubility; potential kinase selectivity
7-(1,4-Diazepan-1-yl)-2-(3,4-Dimethoxyphenyl)-9-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3,4-Dimethoxyphenyl
- Methyl group at position 9
Reduced metabolic stability due to bulky aryl group
2-(3-Fluoro-4-Methoxyphenyl)-7-{Methyl[(3R)-1-Methylpyrrolidin-3-yl]Amino}-4H-Pyrido[1,2-a]Pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - Chiral pyrrolidine linker
- Fluorinated aryl
Improved target binding via stereospecificity
7-[4-(Dimethylamino)Piperidin-1-yl]-2-(2-Methyl-1,3-Benzoxazol-6-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - Dimethylaminopiperidine
- Benzoxazole
Enhanced lipophilicity; potential CNS penetration

Key Observations :

Core Heterocycle Differences: The target compound’s 1,3-benzothiazole core contrasts with the pyrido-pyrimidinone scaffolds of analogs. Benzothiazoles are known for their electron-deficient aromatic systems, which may favor π-π stacking interactions in enzyme binding pockets compared to the more rigid pyrido-pyrimidinones .

Substituent Effects :

  • The 4-methoxy group on the benzothiazole ring likely enhances solubility compared to the 3,4-dimethoxyphenyl group in the first analog, which may introduce steric hindrance .
  • The 6-ethyl-5-fluoropyrimidine substituent in the target compound offers a balance between lipophilicity (ethyl group) and electronic modulation (fluorine), whereas the fluorinated aryl group in the second analog prioritizes electronegativity for hydrogen bonding.

In contrast, the dimethylaminopiperidine linker in the fourth analog introduces a basic nitrogen, which could influence pH-dependent solubility .

Research Findings and Hypothetical Pharmacological Profiles

  • Kinase Inhibition : Pyrimidine-containing analogs often target ATP-binding pockets in kinases. The fluorine atom in the target compound may mimic the carbonyl oxygen of ATP, enhancing competitive inhibition .
  • Metabolic Stability : The absence of bulky aryl groups (e.g., 3,4-dimethoxyphenyl) in the target compound suggests improved metabolic stability compared to its first analog, which may undergo rapid demethylation or oxidative degradation.
  • Solubility and Bioavailability : The methoxy group and diazepane linker likely confer moderate aqueous solubility, whereas the benzoxazole-containing analog’s lipophilicity may limit oral bioavailability .

Q & A

Q. Methodological Answer :

  • Reaction Optimization : Use reflux conditions in ethanol or DMF with catalysts (e.g., glacial acetic acid) to promote coupling reactions between the benzothiazole and pyrimidine-diazepane moieties. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluting with DMF/EtOH mixtures) followed by recrystallization to isolate the target compound. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Yield Improvement : Adjust stoichiometry of intermediates (e.g., 6-ethyl-5-fluoropyrimidin-4-amine) and optimize temperature (60–65°C) to minimize side products .

Advanced: How can computational modeling guide the design of analogs targeting specific biological receptors?

Q. Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s benzothiazole core and receptor active sites (e.g., GABAA or kinase domains). Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) .
  • QSAR Analysis : Correlate substituent effects (e.g., fluorine position, methoxy group) with bioactivity data. Apply Gaussian09 for DFT calculations to predict electronic properties (HOMO-LUMO gaps) .
  • Validation : Compare predicted vs. experimental IC50 values in enzyme assays (e.g., kinase inhibition) to refine models .

Basic: What analytical techniques are critical for structural characterization of this compound?

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., diazepane NH at δ 3.1–3.5 ppm, fluoropyrimidine C-F coupling in ¹³C) .
    • FT-IR : Confirm functional groups (C=O stretch at ~1650 cm⁻¹, C-S in benzothiazole at ~690 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π–π stacking between benzothiazole and pyrimidine rings) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in bioactivity data across different in vitro assays?

Q. Methodological Answer :

  • Assay Standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–48 h), and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Mechanistic Profiling : Use orthogonal assays (e.g., fluorescence polarization for binding vs. Western blot for downstream signaling) to confirm target engagement .
  • Data Normalization : Express results as % inhibition relative to positive controls (e.g., staurosporine for kinases) and apply ANOVA to assess significance (p < 0.05) .

Basic: What solvent systems are optimal for solubility and stability studies?

Q. Methodological Answer :

  • Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol/water mixtures (1:1). Use UV-Vis spectroscopy to quantify solubility (λmax ~310 nm) .
  • Stability Protocols : Incubate at 37°C for 72 h; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH Sensitivity : Assess stability in buffers (pH 2–9) to simulate gastrointestinal and physiological conditions .

Advanced: How to evaluate the compound’s potential as a CNS drug candidate?

Q. Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assay; log P values >2.0 and polar surface area <90 Ų favor permeability .
  • In Vivo Pharmacokinetics : Administer intravenously (1 mg/kg) in rodents; measure plasma half-life (t½) and brain-to-plasma ratio via LC-MS/MS .
  • Neurotoxicity Screening : Perform MTT assays on primary neurons and astrocytes; IC50 >10 μM indicates low toxicity .

Basic: How to troubleshoot low yields in the final coupling step?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2, CuI, or TBAB for Suzuki-Miyaura coupling; optimize equivalents (1.2–1.5 eq) .
  • Reaction Monitoring : Use HPLC-MS to detect intermediates (e.g., unreacted diazepane) and adjust reaction time (2–6 h) .
  • Workup Optimization : Quench with NaHCO3 to neutralize acidic byproducts; extract with dichloromethane to recover product .

Advanced: What strategies can elucidate the metabolic pathways of this compound?

Q. Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat); identify phase I metabolites (oxidation, defluorination) via UPLC-QTOF-MS .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 using fluorogenic substrates; IC50 <1 μM indicates high inhibition risk .
  • In Silico Prediction : Use Meteor Nexus to simulate metabolic trees; prioritize labile sites (e.g., methoxy demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.